ETHYL 2-(2-{[2-(3,4-DICHLOROPHENYL)ACETYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE
Overview
Description
ETHYL 2-(2-{[2-(3,4-DICHLOROPHENYL)ACETYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This particular compound is characterized by the presence of a thiazole ring, a dichlorophenyl group, and an ethyl acetate moiety, which contribute to its unique chemical properties and biological activities.
Preparation Methods
The synthesis of ETHYL 2-(2-{[2-(3,4-DICHLOROPHENYL)ACETYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions. This reaction forms the thiazole core structure.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced through an acylation reaction using 3,4-dichlorophenylacetyl chloride and an appropriate amine.
Esterification: The final step involves the esterification of the thiazole derivative with ethyl acetate to form the target compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
ETHYL 2-(2-{[2-(3,4-DICHLOROPHENYL)ACETYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to facilitate the reactions.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: It has been investigated for its antimicrobial, antiviral, and anticancer properties, showing promising results in preclinical studies.
Medicine: The compound is being explored for its potential use as a therapeutic agent for the treatment of various diseases, including infections and cancer.
Mechanism of Action
The mechanism of action of ETHYL 2-(2-{[2-(3,4-DICHLOROPHENYL)ACETYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE involves its interaction with specific molecular targets and pathways. The thiazole ring and the dichlorophenyl group are believed to play a crucial role in its biological activity by binding to enzymes and receptors involved in various cellular processes. This binding can lead to the inhibition of enzyme activity, disruption of cellular signaling pathways, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
ETHYL 2-(2-{[2-(3,4-DICHLOROPHENYL)ACETYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE can be compared with other similar compounds, such as:
ETHYL (2-(((4-METHOXYPHENOXY)ACETYL)AMINO)-1,3-THIAZOL-4-YL)ACETATE: This compound has a methoxyphenoxy group instead of the dichlorophenyl group, which may result in different biological activities and properties.
2-ACETYL-3,5-DIHYDROXYPHENYLACETIC ACID ETHYL ESTER: This compound has a different core structure but shares the ethyl acetate moiety, which may influence its solubility and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-[2-[[2-(3,4-dichlorophenyl)acetyl]amino]-1,3-thiazol-4-yl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O3S/c1-2-22-14(21)7-10-8-23-15(18-10)19-13(20)6-9-3-4-11(16)12(17)5-9/h3-5,8H,2,6-7H2,1H3,(H,18,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFPVAGUEWYIQHG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)CC2=CC(=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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